2-({4-ALLYL-5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-CYCLOPROPYLACETAMIDE
Overview
Description
2-({4-ALLYL-5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-CYCLOPROPYLACETAMIDE is a complex organic compound with a unique structure that includes a triazole ring, a chlorofluorophenoxy group, and a cyclopropylacetamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-ALLYL-5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-CYCLOPROPYLACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The chlorofluorophenoxy group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the allyl group through an alkylation reaction. Finally, the cyclopropylacetamide moiety is incorporated through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-({4-ALLYL-5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-CYCLOPROPYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorofluorophenoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazole derivatives, and various substituted analogs of the original compound .
Scientific Research Applications
2-({4-ALLYL-5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-CYCLOPROPYLACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-ALLYL-5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-CYCLOPROPYLACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The chlorofluorophenoxy group enhances the compound’s binding affinity to its targets, while the cyclopropylacetamide moiety contributes to its stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-ALLYL-5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL: Similar structure but lacks the cyclopropylacetamide moiety.
PYRAFLUFEN-ETHYL: A herbicide with a similar phenoxy group but different overall structure and application.
Uniqueness
2-({4-ALLYL-5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-CYCLOPROPYLACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its triazole ring, chlorofluorophenoxy group, and cyclopropylacetamide moiety work synergistically to enhance its activity and stability .
Properties
IUPAC Name |
2-[[5-[(2-chloro-4-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopropylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O2S/c1-2-7-23-15(9-25-14-6-3-11(19)8-13(14)18)21-22-17(23)26-10-16(24)20-12-4-5-12/h2-3,6,8,12H,1,4-5,7,9-10H2,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJZZSNGWINRPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2CC2)COC3=C(C=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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